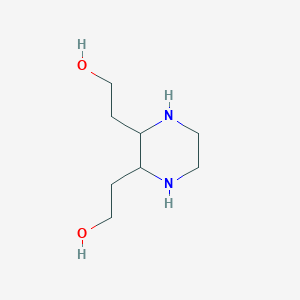

2,3-Piperazinediethanol

Description

Contextualization within Piperazine (B1678402) Chemistry Research

The piperazine heterocycle is a highly privileged scaffold in medicinal chemistry and materials science. nih.gov The majority of research and applications have historically focused on N,N'-disubstituted piperazines, where functional groups are attached to the nitrogen atoms. researchgate.net However, there is a growing recognition of the untapped potential of carbon-functionalized piperazine rings. nih.govnih.gov The introduction of substituents onto the carbon backbone of the piperazine ring, as seen in 2,3-disubstituted piperazines, significantly expands the accessible chemical space and allows for the creation of more complex and stereochemically diverse molecules. nih.govnih.gov

Research into 2,3-substituted piperazines has been driven by the need for novel building blocks in drug discovery. nih.govnih.gov Synthetic methodologies are being developed to access these structures, often starting from chiral amino acids or 1,2-diamines to control the stereochemistry of the final product. nih.gov These approaches pave the way for the potential synthesis of 2,3-Piperazinediethanol, likely involving the cyclization of a suitably functionalized diamine precursor.

General Significance and Research Relevance of this compound in Chemical Sciences

The significance of this compound in the chemical sciences lies in its potential as a versatile building block and a scaffold for the synthesis of more complex molecules. The two hydroxyl groups can serve as handles for a variety of chemical modifications, such as esterification, etherification, or oxidation, allowing for the attachment of other molecular fragments.

Furthermore, the piperazine core itself is known to impart favorable physicochemical properties to molecules, such as improved water solubility and the ability to modulate basicity. nih.gov These characteristics are highly desirable in the design of new materials and biologically active compounds. While direct applications of this compound are yet to be explored, the broader interest in C-substituted piperazines suggests that it could be a valuable intermediate for creating novel chemical entities with unique three-dimensional structures and functionalities. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

4835-88-5 |

|---|---|

Molecular Formula |

C8H18N2O2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-[3-(2-hydroxyethyl)piperazin-2-yl]ethanol |

InChI |

InChI=1S/C8H18N2O2/c11-5-1-7-8(2-6-12)10-4-3-9-7/h7-12H,1-6H2 |

InChI Key |

NINGMGSDVHJZHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C(N1)CCO)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Studies of 2,3 Piperazinediethanol

Established Synthetic Routes for 2,3-Piperazinediethanol

Reported Laboratory-Scale Preparations

No laboratory-scale preparations for this compound have been reported in the reviewed scientific literature. General methods for the synthesis of 2,3-disubstituted piperazines often start from 1,2-diamines. nih.gov One potential, though unconfirmed, route could involve the cyclization of a suitably substituted diamine precursor. For instance, a synthetic strategy could theoretically involve the reaction of a diamine with a dielectrophile that would form the piperazine (B1678402) ring while incorporating or allowing for the subsequent modification to introduce the diethanol functionalities at the 2 and 3 positions. However, the practical feasibility and specific reaction conditions for such a synthesis of this compound are not documented.

Industrial Synthesis Approaches for this compound

There is no information available in the public domain regarding the industrial-scale synthesis of this compound. Industrial production of piperazine derivatives typically focuses on compounds with significant commercial applications, and it appears this compound is not among them at present.

Novel Approaches and Reaction Development in this compound Synthesis

Catalyst Development for this compound Synthesis

Specific catalyst development for the synthesis of this compound has not been reported. Research into catalysts for piperazine synthesis is generally broad, covering various derivatives. For instance, metal-based catalysts, such as those containing nickel, copper, and chromium, have been used in the synthesis of N-(2-hydroxyethyl)piperazine from monoethanolamine and diethanolamine (B148213). google.com Supported metal catalysts on polymeric resins have also been explored for the synthesis of monosubstituted piperazines. mdpi.com However, the application of these or any other catalytic systems to the specific synthesis of this compound remains an unexplored area of research.

Green Chemistry Principles in this compound Production

While the principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other chemicals, there are no specific studies detailing their application to the production of this compound. unibo.itnih.gov General green chemistry approaches in related syntheses include the use of safer solvents (like ethanol), minimizing waste, and using catalytic rather than stoichiometric reagents to improve atom economy. nih.gov A recent study on the synthesis of other piperazine derivatives highlighted the use of ethanol (B145695) as a green solvent. mdpi.comresearchgate.net The application of these principles to a hypothetical synthesis of this compound would be a novel research endeavor.

Purification and Isolation Techniques in this compound Synthesis

Specific purification and isolation techniques for this compound are not described in the literature. For piperazine and its derivatives in general, common purification methods include distillation, crystallization, and salt formation. google.comufl.edu For example, piperazine can be purified by forming a diacetate salt from an acetone (B3395972) solution, which is then precipitated and separated. google.com The choice of a suitable purification method for this compound would depend on its physical properties, such as its boiling point, melting point, and solubility, which are currently not documented.

Chemical Reactivity and Transformation Studies of 2,3 Piperazinediethanol

Fundamental Reaction Pathways of the Piperazine (B1678402) Ring in 2,3-Piperazinediethanol

The nitrogen atoms of the piperazine ring are nucleophilic and basic, making them susceptible to a variety of chemical transformations. The presence of substituents at the 2 and 3 positions can sterically hinder the approach of reactants to the nitrogen atoms, potentially affecting reaction rates and conditions compared to unsubstituted or 1,4-substituted piperazines.

Nucleophilic Substitution Reactions

The secondary amines of the piperazine ring in this compound can act as nucleophiles in substitution reactions. These reactions typically involve the displacement of a leaving group from an electrophilic carbon atom. Due to the presence of two nitrogen atoms, both mono- and di-substituted products are possible, and reaction conditions can be tuned to favor one over the other.

Research on related piperazine derivatives demonstrates that they readily participate in nucleophilic substitution reactions. For instance, piperazine and its derivatives can react with activated aromatic or heterocyclic systems, displacing leaving groups such as halides. While specific studies on this compound are limited, the general reactivity is expected to be similar.

A representative reaction is the substitution of a halogen on an aromatic ring:

Alkylation Reactions

Alkylation of the piperazine nitrogens is a common transformation, leading to the formation of N-alkyl derivatives. This can be achieved using various alkylating agents, such as alkyl halides or sulfates. The reaction proceeds via a nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent. As with other nucleophilic substitutions, controlling the stoichiometry of the reactants is crucial to achieve selective mono- or di-alkylation.

For example, the reaction with an alkyl halide would proceed as follows:

To favor mono-alkylation, a large excess of the piperazine derivative is often used. Conversely, using an excess of the alkylating agent and a suitable base can promote di-alkylation.

| Reaction Type | Reagent | General Conditions | Product Type |

| Mono-alkylation | Alkyl Halide (1 eq) | Excess this compound, Solvent (e.g., Acetonitrile), Base (e.g., K2CO3) | N-Alkyl-2,3-piperazinediethanol |

| Di-alkylation | Alkyl Halide (>2 eq) | This compound (1 eq), Strong Base (e.g., NaH), Aprotic Solvent (e.g., THF) | N,N'-Dialkyl-2,3-piperazinediethanol |

Acylation Reactions

The secondary amine groups of this compound readily undergo acylation with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). smolecule.com This reaction is typically fast and exothermic. The resulting amides are generally less basic and less nucleophilic than the parent amine due to the electron-withdrawing effect of the carbonyl group.

A general acylation reaction is represented as:

The reaction is often carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the liberated acid (e.g., HCl).

| Acylating Agent | Typical Conditions | Product |

| Acyl Chloride | Aprotic solvent (e.g., DCM, THF), 0 °C to room temperature, with a tertiary amine base | N-Acyl-2,3-piperazinediethanol |

| Acid Anhydride | Neat or in a polar solvent, sometimes with gentle heating or a catalyst | N-Acyl-2,3-piperazinediethanol |

Condensation Reactions

The nucleophilic nature of the piperazine nitrogens allows them to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. For instance, piperazine derivatives can react with glyoxal (B1671930) to form various condensation products. google.com A patent describes the reaction of various substituted piperazines, including 2,3-dimethylpiperazine, with glyoxal, suggesting that this compound would likely undergo similar reactions. google.com

Reactions of the Hydroxyl Groups in this compound

The two primary hydroxyl groups in this compound are also key sites for chemical transformations, allowing for the introduction of a wide range of functional groups through esterification and etherification.

Esterification and Etherification

The hydroxyl groups of this compound can be converted to esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides). This reaction is typically catalyzed by an acid or can be promoted by a coupling agent. Esterification can significantly alter the physical and biological properties of the molecule.

Etherification, the formation of an ether linkage, can be achieved through various methods, most commonly the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

| Reaction | Reagents | Typical Conditions | Product |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Reflux in a suitable solvent with removal of water | Diester |

| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Aprotic solvent (e.g., CH₂Cl₂), 0 °C to room temperature | Diester |

| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Anhydrous aprotic solvent (e.g., THF, DMF) | Diether |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of 1,4-Piperazinediethanol (B89762) is crucial in both its synthesis and degradation pathways. The presence of tertiary amine groups and primary alcohol functionalities dictates its reactivity.

Oxidation: The tertiary amine sites on the piperazine ring are susceptible to oxidation. A common reaction involves the use of oxidizing agents like hydrogen peroxide to convert the piperazine nitrogens into N-oxides. smolecule.com This transformation alters the electronic properties and coordination potential of the molecule.

In the context of industrial applications, such as post-combustion CO2 capture, 1,4-Piperazinediethanol can undergo oxidative degradation. Studies on aqueous amine solvents show that under elevated temperatures and in the presence of oxygen, various degradation products can form. acs.org Research into the oxidative stability of alkanolamines suggests that the size and length of alkyl substituents can increase stability. acs.org For primary and tertiary alkanolamines, a longer carbon chain generally enhances oxidative stability. acs.org

Reduction: While specific reduction reactions starting from 1,4-Piperazinediethanol are not extensively documented in isolation, reductive processes are integral to its synthesis. For instance, reductive alkylation-cyclization is a key method for producing the compound. smolecule.com This process involves the reaction of monoethanolamine and diethanolamine (B148213) under hydrogen pressure with nickel-copper-chromium catalysts. smolecule.com The mechanism includes the dehydrogenation of ethanolamine (B43304) groups to imines, which are then cyclized through hydrogenation. smolecule.com

Reaction Mechanisms and Kinetic Studies of 1,4-Piperazinediethanol

Kinetic studies of 1,4-Piperazinediethanol have been particularly important in understanding its thermal degradation, especially in its application as a solvent for CO2 capture. Research has shown that at temperatures below 170°C and with CO2 concentrations greater than 0.2 g/g, the formation of degradation products follows first-order reaction kinetics. acs.orgacs.org

A key degradation pathway involves a cyclization reaction. The mechanism is believed to start with the dehydrogenation of a 1,2-diol to an α-hydroxy aldehyde. This intermediate then condenses with an amine to form an α-hydroxy imine, which subsequently rearranges to an α-amino carbonyl compound, leading to the final cyclized product. lookchem.com

Kinetic models have been developed to predict the rate of thermal and oxidative degradation based on experimental data. acs.org These models are essential for assessing the long-term stability and performance of amine solvents in industrial settings. Factors such as temperature and pressure critically influence reaction selectivity and yield. For example, reductive alkylation-cyclization at 190°C and 490 psig was found to maximize the selectivity for 1,4-piperazinediethanol. smolecule.com

| Parameter | Condition | Outcome | Citation |

| Degradation Kinetics | <170°C, CO2 >0.2 g/g | Formation of degradation products follows three 1st-order reactions. | acs.orgacs.org |

| Reductive Alkylation | 190°C, 490 psig | Maximizes selectivity for 1,4-piperazinediethanol (34.5% yield). | smolecule.com |

| Catalyst Composition | 75–80 mol% Nickel | Enhances cyclization rates during synthesis. | smolecule.com |

| Catalyst Composition | 20–25 mol% Copper | Moderates hydrogenolysis side reactions. | smolecule.com |

Supramolecular Chemistry and Non-Covalent Interactions of 1,4-Piperazinediethanol

The unique structure of 1,4-Piperazinediethanol, featuring a central piperazine ring with two hydroxyethyl (B10761427) arms, makes it a valuable component in supramolecular chemistry. smolecule.com These structural features allow it to participate in a variety of non-covalent interactions, primarily hydrogen bonding.

The hydroxyl groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This dual capability facilitates the formation of complex, ordered supramolecular assemblies. smolecule.com These interactions are fundamental to its application as a chain extender in the synthesis of polyurethanes. researchgate.netresearchgate.net

In polyurethane elastomers, 1,4-piperazinediethanol forms part of the hard segments. The hydrogen bonds between the urethane (B1682113) linkages and the piperazine-diethanol units contribute significantly to the material's mechanical and thermal properties. researchgate.netresearchgate.net The degree of microphase separation between the hard and soft segments, which is governed by these non-covalent interactions, can be analyzed using Fourier-transform infrared spectroscopy (FTIR). researchgate.net Studies show that increasing the content of 1,4-piperazinediethanol leads to a more hydrophilic polyurethane surface, demonstrating how its chemical structure influences the macroscopic properties of the resulting polymer through non-covalent forces. researchgate.net

| Interaction Type | Participating Groups | Application/Effect | Citation |

| Hydrogen Bonding | Hydroxyl (-OH), Amine (N), Oxygen (O) | Formation of supramolecular assemblies; dictates polymer properties. | smolecule.comresearchgate.net |

| Chain Extender in Polyurethanes | Full Molecule | Forms hard segments, influencing thermal and mechanical stability. | researchgate.netresearchgate.net |

| Surface Property Modification | Hydroxyethyl groups | Increased content leads to a more hydrophilic polymer surface. | researchgate.net |

Derivatization and Analog Development from 2,3 Piperazinediethanol

Synthesis of Novel Derivatives of 2,3-Piperazinediethanol

The synthesis of novel derivatives hinges on the selective chemical modification of the parent molecule. For the this compound scaffold, this would involve reactions targeting the two secondary amine (-NH) groups and the two primary alcohol (-OH) groups.

The secondary amine functionalities within the this compound ring are nucleophilic and represent primary sites for derivatization. Standard reactions for secondary amines, such as N-alkylation and N-acylation, would be the principal strategies for modification. These approaches are widely used in the synthesis of various piperazine-containing compounds. For instance, N-alkylation of piperazine (B1678402) precursors is a common method for creating analogs with varied substituents.

In analogous systems like 1-(2-Hydroxyethyl)piperazine, which contains one secondary and one tertiary nitrogen, the secondary amine is readily functionalized. A3 coupling reactions, which involve an aldehyde (like formaldehyde), an alkyne, and a secondary amine, have been successfully used to attach complex propargylamine (B41283) side chains to the piperazine nitrogen. mdpi.com This demonstrates a robust method for introducing new carbon-carbon bonds and functionalities at this position.

Table 1: Illustrative N-Substitution Reactions on Piperazine Scaffolds

| Precursor Scaffold | Reagents | Reaction Type | Product Class |

| 1-(2-Hydroxyethyl)piperazine | Propargyl Anthracene, Formaldehyde, CuI | A3 Coupling | Disubstituted Anthracene Derivatives mdpi.com |

| Piperazine Precursors | Alkyl/Aryl Halides | N-Alkylation | Arylpiperazine Derivatives |

| Piperazine | 2-Chloroethanol | N-Alkylation | 1,4-Piperazinediethanol (B89762) epo.org |

These strategies allow for the introduction of a wide array of functional groups, including alkyl chains, aromatic rings, and other heterocyclic systems, thereby modulating the steric and electronic properties of the core structure.

The two primary hydroxyl groups of a piperazinediethanol molecule offer another avenue for extensive derivatization. These alcohol functionalities can undergo reactions common to primary alcohols, most notably esterification and etherification.

A significant application of modifying these hydroxyl groups is in polymer chemistry. For example, the hydroxyl groups of 1,4-Piperazinediethanol can be reacted with isocyanates, such as 2-isocyanatoethyl methacrylate (B99206) (IEMA), to form urethane (B1682113) linkages. This reaction caps (B75204) the diol with polymerizable methacrylate groups, converting the molecule into a urethane dimethacrylate monomer. Such monomers are valuable in the formulation of photopolymerizable resins and hybrid composites.

Furthermore, the oxygen atoms of the hydroxyethyl (B10761427) groups, along with the piperazine nitrogens, can act as donor atoms in coordination chemistry. N,N'-bis(2-hydroxyethyl)piperazine (bheppz) has been used as a bridging ligand to synthesize polymeric complexes with metal ions like Cadmium(II) and Mercury(II). masjaps.com In these structures, the bheppz ligand coordinates to the metal centers via its nitrogen and oxygen atoms, creating extended polymeric networks. masjaps.com

Table 2: Examples of Reactions at the Hydroxyl Side Chains of 1,4-Piperazinediethanol

| Reagent | Reaction Type | Functional Outcome | Application |

| Isocyanates (e.g., IEMA) | Urethane Formation | Creation of polymerizable end-groups | Synthesis of polyurethane resins and composites |

| Metal Salts (e.g., Cd(II), Hg(II)) | Coordination | Formation of bridging ligand complexes | Creation of coordination polymers masjaps.com |

| Acid Chlorides / Anhydrides | Esterification | Introduction of ester functionalities | Modification of solubility and reactivity |

Functionalization Approaches for this compound Derivatives

Functionalization is the process of introducing specific chemical groups to impart a desired function to the molecule, such as biological activity, polymerizability, or specific binding capabilities. The derivatization strategies discussed previously are the means to achieve this functionalization.

In materials science, 1,4-Piperazinediethanol is a well-established chain extender in the synthesis of polyurethanes. In this role, it reacts with diisocyanate-terminated prepolymers to build the final polymer chain, influencing the mechanical and thermal properties of the resulting material. The dual hydroxyl groups allow it to be incorporated seamlessly into the polymer backbone. The use of piperazine-based chain extenders can enhance the mechanical and shape-memory properties of polymers.

The ability of the hydroxyl and amine groups to engage in hydrogen bonding and coordinate with metal ions also allows for its use in supramolecular chemistry and the development of novel inorganic-organic hybrid materials. masjaps.comresearchgate.net

Structure-Reactivity Relationships in this compound Analogs

Structure-Reactivity Relationship (SRR) studies aim to understand how a molecule's chemical structure influences its reactivity and properties. For piperazinediethanol analogs, key relationships would involve the interplay between the piperazine core and the functionalized side chains.

The nucleophilicity of the piperazine nitrogens is a primary factor. In the 2,3-isomer, the secondary amines are relatively unhindered. However, introducing bulky substituents onto these nitrogens would sterically hinder the adjacent hydroxyethyl groups, potentially reducing their reactivity. Conversely, modifications at the hydroxyl groups (e.g., converting them to bulky esters) could sterically shield the piperazine ring.

The electronic properties of substituents are also crucial. Attaching electron-withdrawing groups to the piperazine nitrogens would decrease their basicity and nucleophilicity, making further N-alkylation more difficult. These electronic effects could also be transmitted to the side chains, subtly influencing the acidity of the hydroxyl protons.

In the context of coordination chemistry, the structure of the N,N'-bis(2-hydroxyethyl)piperazine ligand directly leads to the formation of polymeric structures with metal salts. masjaps.com The geometry of the ligand, with its multiple coordination sites (two nitrogens and two oxygens), facilitates bridging between metal centers, a property that would be expected to be highly dependent on the specific stereochemistry (cis/trans) of a 2,3-disubstituted analog.

Table 3: Conceptual Structure-Reactivity Relationships in Piperazinediethanol Analogs

| Structural Modification | Expected Effect on Reactivity / Properties | Rationale |

| At Nitrogen: Add large, bulky alkyl groups | Decreased reactivity at both N and OH sites | Steric hindrance shields reactive centers. |

| At Nitrogen: Add electron-withdrawing groups (e.g., acyl) | Decreased nucleophilicity of N atoms | Reduces electron density on the nitrogen atoms. |

| At Hydroxyl: Convert to non-polar esters | Increased lipophilicity, decreased water solubility | Replaces polar -OH groups with non-polar ester groups. |

| At Hydroxyl: Convert to methacrylates | Confers polymerizability | Introduces reactive double bonds for polymerization. |

These relationships are fundamental to the rational design of new derivatives, allowing chemists to fine-tune the molecular structure to achieve a desired outcome, whether it be a more potent drug candidate or a more robust polymer.

Extensive Research Reveals Scant Information on this compound, Hindering Article Generation

A comprehensive investigation into the chemical compound this compound has revealed a significant lack of publicly available scientific literature and data, making it impossible to generate the requested in-depth article on its applications in chemical research. Despite targeted searches, information pertaining specifically to the 2,3-isomer of piperazinediethanol remains elusive, with the vast majority of research focusing on its structural isomer, 1,4-piperazinediethanol.

Initial and subsequent, more specific searches for "this compound" and its role in the synthesis of heterocyclic compounds like triazatriphosphorines, its use as a building block for complex molecules, and its applications in polymer and materials chemistry have yielded no specific results. The provided outline, which centered on these applications, could not be substantiated with factual, scientific findings for the 2,3-isomer.

The body of available research is overwhelmingly dedicated to 1,4-piperazinediethanol. This more common isomer has documented applications as a chain extender in polyurethane production, an intermediate in the synthesis of various other chemical compounds, and a component in the development of new materials. mdpi.comsmolecule.comresearchgate.netresearchgate.netalfa-industry.com For instance, 1,4-piperazinediethanol is noted for its use in creating polyurethanes and other polymers, where it can enhance properties such as flexibility and durability. It also serves as an intermediate in pharmaceutical development and is used in certain cosmetic formulations.

A single vendor listing made a passing reference to a "2,3-substituted analog" of piperazinediethanol, but provided no further data, context, or references to any scientific studies. vulcanchem.com Another study detailed the synthesis of complex molecules containing a 2,3-disubstituted phenyl ring attached to a piperazine, but this is a fundamentally different compound from the requested this compound.

The specific mention in the user's request of this compound as a precursor in the synthesis of triazatriphosphorines could not be verified through any available search results. This key detail, which would form a central part of the article, appears to be undocumented in accessible chemical literature.

Due to the strict adherence to the provided outline and the focus solely on "this compound," the absence of specific, verifiable information on this particular compound prevents the creation of a scientifically accurate and informative article as requested. Any attempt to generate the content as outlined would require speculation or the incorrect substitution of information for the 1,4-isomer, which would violate the core principles of accuracy and factual reporting.

Therefore, we must conclude that there is insufficient information in the public domain to fulfill the request for an article on the applications of this compound in chemical research as specified.

Applications of 2,3 Piperazinediethanol and Its Derivatives in Chemical Research

Research in Specialty Chemical Formulations

Surfactant Development Research Involving 2,3-Piperazinediethanol

While research specifically detailing this compound in surfactant applications is not extensively documented, the broader class of piperazine (B1678402) derivatives is utilized in the synthesis of novel surfactants. scirp.orgchemicalbook.com Surfactants are molecules with a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The piperazine-diethanol structure can serve as a versatile hydrophilic head group.

In principle, the two hydroxyl groups of this compound can be reacted with long-chain fatty acids or other hydrophobic moieties to create nonionic surfactants. The piperazine ring itself, with its two nitrogen atoms, can also be quaternized to produce cationic surfactants. Research on the related compound, 1,4-Piperazinediethanol (B89762), demonstrates its use as an intermediate in surfactant production. cymitquimica.comchemimpex.com For example, nonionic surfactants have been synthesized by reacting piperazine derivatives with propylene (B89431) oxide. scirp.org The resulting molecules exhibit surface-active properties such as the ability to lower surface tension, which is crucial for applications in detergents, emulsifiers, and wetting agents. scirp.orgchemicalbook.com The study of such derivatives provides a framework for how this compound could be similarly employed.

Corrosion Inhibition Research with this compound Derivatives

Piperazine and its derivatives have been extensively investigated as corrosion inhibitors, particularly for metals like mild steel in acidic environments. researchgate.netgoogle.com The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. researchgate.net The nitrogen and oxygen atoms in the piperazine derivative molecules act as adsorption centers, donating electrons to the vacant d-orbitals of the metal.

Research has shown that the inhibition efficiency of piperazine derivatives depends on their concentration, the nature of the derivative, and the corrosive environment. researchgate.net For instance, certain derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, for mild steel in hydrochloric acid solutions. researchgate.netnajah.edu

A U.S. patent describes new compositions of matter from the reaction of piperazine with glyoxal (B1671930), which are useful as corrosion inhibitors in hydrochloric acid. google.com The reaction can produce compounds like 1,2-bis(piperazinyl)ethanediol. In one study, this compound exhibited 67% corrosion inhibition for carbon steel in 10% hydrochloric acid at 80°C. google.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.netnajah.edu

| Inhibitor Derivative | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate | Mild Steel | 1 M HCl | ~90-94% | researchgate.net |

| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | Mild Steel | 1 M HCl | ~90-94% | researchgate.net |

| 3tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate | Mild Steel | 1 M HCl | ~90-94% | researchgate.net |

| 1,2-bis(piperazinyl)ethanediol | Carbon Steel | 10% HCl | 67% | google.com |

| 7-((4-(benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-ylmethyl)piperazin-1-yl)methyl)quinolin-8-ol (OPMQ) | C35E Steel | 1 M HCl | 95.1% | najah.edu |

| 7-((4-benzylpiperazin-1-yl)methyl)quinolin-8-ol (BPMQ) | C35E Steel | 1 M HCl | 88.7% | najah.edu |

Coordination Chemistry and Ligand Design Research with this compound

The structure of this compound is well-suited for applications in coordination chemistry and ligand design. The presence of two nitrogen atoms within the piperazine ring and two oxygen atoms in the ethanol (B145695) arms creates a potential tetradentate N2O2 donor ligand. biointerfaceresearch.com Such ligands are capable of binding to one or two metal ions to form stable monometallic or bimetallic complexes. biointerfaceresearch.com

Piperazine-based ligands are known to be versatile due to the flexible conformation (chair and boat forms) of the six-membered ring and the ease with which substituents can be added to the nitrogen atoms. biointerfaceresearch.comrsc.org This allows for the design of ligands with specific geometries and electronic properties to coordinate with a wide range of metal ions, including transition metals like copper, cobalt, and zinc. biointerfaceresearch.com

The resulting metal complexes have diverse potential applications, for example, as catalysts or as models for biological systems. rsc.org Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with electrochemical analysis, are used to characterize these complexes and confirm the coordination of the ligand to the metal center. biointerfaceresearch.com The study of piperazine derivatives in this context highlights the fundamental role of the piperazine scaffold in creating robust and versatile ligands for coordination chemistry. rsc.org

Applications in Nanomaterial Synthesis

Piperazine and its derivatives, including diethanol forms, are finding applications in the synthesis and modification of nanomaterials. smolecule.comresearchgate.net They can act as structure-directing agents, stabilizers, or functional components in the creation of nanoparticles and nanocomposites.

In one area of research, 1,4-Piperazinediethanol was used as a chain extender in the synthesis of urethane (B1682113) dimethacrylate. lew.ro This oligomer was then incorporated into a hybrid composite material with titanium dioxide (TiO2) microparticles to create photopolymerized coatings. lew.ro The piperazine derivative is a key component of the organic matrix that encapsulates the inorganic filler. lew.ro

In another study, piperazine citrate (B86180) was used as a precursor for the fabrication of highly photoluminescent nitrogen-doped carbon nanoparticles (CNPs) through pyrolytic decomposition. researchgate.net In this process, piperazine acts as a hydrolytic, surface-passivating, and nitrogen-doping agent, which is crucial for the formation of CNPs with high quantum yields and uniform size. researchgate.net The resulting N-doped CNPs, with an average particle size of approximately 0.89 nm, are being explored for applications such as cellular imaging. researchgate.net These examples demonstrate the utility of the piperazine structure in controlling the formation and properties of advanced nanomaterials. smolecule.com

| Piperazine Derivative | Nanomaterial | Role of Derivative | Resulting Material/Application | Reference |

| 1,4-Piperazinediethanol | Titanium Dioxide (TiO2) | Component of urethane dimethacrylate oligomer | Hybrid polymer composite coatings | lew.ro |

| Piperazine Citrate | Carbon Nanoparticles (CNPs) | Precursor, surface-passivating, and N-doping agent | Nitrogen-doped carbon nanoparticles for cellular imaging | researchgate.net |

Advanced Characterization and Analytical Methodologies in 2,3 Piperazinediethanol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,3-Piperazinediethanol, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals would be expected for the protons of the piperazine (B1678402) ring and the ethanol (B145695) substituents. The chemical shifts and coupling patterns of the piperazine ring protons would be particularly complex due to the asymmetric substitution. The protons on the carbons bearing the ethanol groups (C2 and C3) would likely appear as multiplets, with their chemical shifts influenced by the neighboring nitrogen atoms and hydroxyl groups. The methylene (B1212753) protons of the ethanol side chains (-CH₂-OH) would also exhibit characteristic multiplets, and the hydroxyl protons (-OH) would typically appear as broad singlets, although their position can vary with solvent and concentration. Studies on asymmetrically substituted piperazines often show four distinct signals for the N-CH₂ groups of the piperazine moiety at lower temperatures due to conformational isomers. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, one would expect to see signals for the four distinct carbons of the piperazine ring and the two carbons of each ethanol substituent. The chemical shifts of the piperazine ring carbons would confirm the 2,3-substitution pattern, distinguishing it from other isomers like 1,4-Piperazinediethanol (B89762). For instance, in symmetrically substituted piperazines, fewer signals are observed due to molecular symmetry. rsc.org The carbons bonded to the hydroxyl groups would appear at a characteristic downfield shift.

Illustrative NMR Data for a Disubstituted Piperazine Derivative:

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Piperazine Ring CH₂ | 3.40 - 3.90 (multiplets) | 42.0 - 48.1 |

| Ethanol CH₂ | ~3.6 (multiplet) | ~60.0 |

| Ethanol OH | Variable (broad singlet) | - |

Note: This is a representative table based on data for substituted piperazines. rsc.orgthieme-connect.com Actual chemical shifts for this compound would need to be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₈N₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (174.24 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be critical for confirming the structure. Key fragmentation pathways for piperazine derivatives often involve cleavage of the bonds adjacent to the nitrogen atoms and within the piperazine ring. For this compound, characteristic fragments would likely arise from the loss of the ethanol substituents or parts thereof. The loss of a CH₂OH group (mass 31) or an entire hydroxyethyl (B10761427) group (mass 45) would be plausible fragmentation pathways. The fragmentation of the piperazine ring itself would also produce a series of characteristic ions. libretexts.orgwhitman.edu Differentiating isomers like 2,3- and 1,4-piperazinediethanol can be challenging with MS alone, as they may share common fragment ions. nih.govoup.com

Hypothetical Key Fragmentation Ions for this compound:

| m/z Value | Possible Fragment Identity |

| 174 | [M]⁺ (Molecular Ion) |

| 143 | [M - CH₂OH]⁺ |

| 129 | [M - CH₂CH₂OH]⁺ |

| 115 | Fragment from piperazine ring cleavage |

| 86 | Piperazine ring fragment |

Note: This table is hypothetical and based on general fragmentation patterns of alcohols and amines. libretexts.orgsavemyexams.com The actual fragmentation would need to be confirmed by experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key functional groups.

A broad and strong absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol groups. The N-H stretching vibrations of the secondary amine groups in the piperazine ring would appear in a similar region, typically between 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the alcohol groups would give rise to a strong band in the 1000-1200 cm⁻¹ region. vscht.cz The combination of these characteristic bands provides strong evidence for the presence of the diethanol and piperazine functionalities. Comparing the vapor-phase IR spectra can be a powerful tool for differentiating between isomers of substituted piperazines. nih.govresearchgate.net

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad, Strong) |

| N-H (Amine) | Stretching | 3300 - 3500 (Moderate) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 (Strong) |

| C-N (Amine) | Stretching | 1020 - 1250 (Moderate) |

| C-O (Alcohol) | Stretching | 1000 - 1200 (Strong) |

Note: This table is based on established IR correlation charts. vscht.cz

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, as well as for its quantitative analysis.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. The compound would first be vaporized and then separated from other components in a mixture as it passes through a capillary column. The choice of the stationary phase is crucial for achieving good separation of piperazine isomers. nih.gov

For the analysis of piperazines, derivatization is sometimes employed to improve chromatographic resolution and thermal stability. auburn.edu However, underivatized piperazines can also be analyzed directly. A GC-MS method would provide both retention time data for quantification and mass spectra for confident identification of the analyte and any impurities. The differentiation of regioisomeric piperazines can be achieved with high-resolution capillary GC columns. oup.comnih.gov

Typical GC Parameters for Piperazine Analysis:

| Parameter | Condition |

| Column | Phenyl-methylpolysiloxane or Trifluoropropyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |

| Detector | FID or MS |

Note: These are general conditions and would require optimization for the specific analysis of this compound. nih.govtandfonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method.

In a typical RP-HPLC setup, a polar mobile phase (e.g., a mixture of water/buffer and acetonitrile (B52724) or methanol) and a non-polar stationary phase (e.g., C18) would be used. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Due to the polar nature of the hydroxyl and amine groups, this compound would elute relatively early from a C18 column with a highly aqueous mobile phase. The addition of a buffer to the mobile phase can help to control the ionization state of the piperazine nitrogens and achieve reproducible retention times. Detection is commonly performed using a UV detector, although this compound lacks a strong chromophore, which might necessitate derivatization or the use of other detectors like a refractive index detector or an evaporative light scattering detector (ELSD). researchgate.netacs.org

Illustrative HPLC Method for Piperazine Compounds:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at low wavelength (e.g., 215 nm) or ELSD |

Note: This is a representative method and would need to be adapted and validated for the specific analysis of this compound. acs.orgtmc.edu

Crystallographic Analysis of this compound and Its Complexes

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and torsional angles, as well as the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. To date, a comprehensive search of publicly available crystallographic databases has not yielded a definitive crystal structure for the free ligand this compound or its simple metal complexes.

Despite the absence of direct experimental data for this compound, it is possible to infer its likely structural characteristics based on the known crystallographic data of related piperazine derivatives. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, typically adopts a chair conformation, which is the most stable arrangement to minimize angular and torsional strain. wikipedia.org In N,N'-disubstituted piperazines, the substituents can occupy either axial or equatorial positions, with the equatorial orientation generally being more energetically favorable to reduce steric hindrance. wm.edu

A crystallographic analysis would be crucial to definitively determine these structural features. Key parameters that would be elucidated include:

Piperazine Ring Conformation: While a chair conformation is expected, distortions from the ideal chair geometry could occur to accommodate the bulky ethanol substituents. In some metal complexes, the piperazine ring has been observed to adopt a boat conformation to facilitate chelation.

Substituent Orientation: The analysis would confirm whether the ethanol groups are in axial or equatorial positions and their relative stereochemistry (cis or trans).

Intramolecular and Intermolecular Interactions: The presence of hydroxyl groups allows for the formation of strong hydrogen bonds. A crystal structure would reveal the network of intramolecular and intermolecular hydrogen bonds, which play a critical role in stabilizing the crystal packing. These interactions would likely involve the hydroxyl groups, the piperazine nitrogen atoms, and potentially solvent molecules if present.

Bond Lengths and Angles: Precise measurements of bond lengths and angles would provide insight into the electronic environment of the atoms and any strain within the molecule. For instance, the C-N, C-C, and C-O bond lengths would be of particular interest.

Crystallographic Data of Related Piperazine Complexes

While data for this compound is not available, studies on complexes of the isomeric 1,4-bis(2-hydroxyethyl)piperazine (BHEP) provide valuable comparative information. For example, the crystal structure of a palladium complex, [Pd(BHEP)(CBDA)] (where CBDA is cyclobutanedicarboxylate), has been determined. In this complex, the palladium center exhibits a square planar geometry, and the BHEP ligand coordinates to the metal. researchgate.net

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, a representative table of crystallographic parameters for a hypothetical this compound complex is presented below. It is important to note that this table is for illustrative purposes only and is based on typical values for similar organic molecules and metal complexes.

| Parameter | Hypothetical Value |

|---|---|

| Empirical Formula | C8 H18 N2 O2 |

| Formula Weight | 174.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 10.20 |

| c (Å) | 12.30 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1025.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.128 |

Theoretical and Computational Investigations of 2,3 Piperazinediethanol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 2,3-Piperazinediethanol, these studies would typically employ Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M11L) and basis sets to model the electronic structure. nih.govjksus.org

Key areas of investigation include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). For this compound, the nitrogen atoms and the oxygen atoms of the ethanol (B145695) groups would be expected to be the primary nucleophilic centers.

Natural Bond Orbital (NBO) analysis would also be performed to investigate charge delocalization, intramolecular interactions, and the stability arising from hyperconjugative effects. mdpi.com

Representative Data from Quantum Chemical Calculations

The following table illustrates the type of data that would be generated from DFT calculations on this compound, with values based on typical findings for similar small organic molecules.

| Computational Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (e.g., in reactions or coordination) |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Reflects chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule |

| Total Energy | -30950 eV | The optimized ground state energy of the molecule jksus.org |

Molecular Modeling and Conformational Analysis of this compound

The piperazine (B1678402) ring is known for its conformational flexibility, commonly adopting chair, boat, and twist-boat conformations. The presence of two diethanol substituents at the 2 and 3 positions introduces significant steric and potential hydrogen-bonding considerations that dictate the molecule's preferred three-dimensional shape.

Molecular modeling techniques are used to explore the potential energy surface of this compound to identify its most stable conformers. The chair conformation is typically the most stable for a piperazine ring, as it minimizes steric strain and torsional interactions. nih.gov However, the relative orientation of the two ethanol side chains (axial vs. equatorial) and the potential for intramolecular hydrogen bonding between the hydroxyl groups and the ring's nitrogen atoms could lead to several low-energy conformers.

Computational methods can calculate the relative energies of these conformers, providing insight into their population distribution at a given temperature. This analysis is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site.

Illustrative Conformational Energy Profile

This table presents a hypothetical energy landscape for different conformers of this compound.

| Conformer | Dihedral Angle (N1-C2-C3-N4) | Relative Energy (kcal/mol) | Key Feature |

| Chair (diequatorial) | -55° | 0.00 | Both ethanol groups are in equatorial positions, minimizing steric hindrance. |

| Chair (axial-equatorial) | -54° | 2.5 | One ethanol group is axial, introducing some steric strain. |

| Twist-Boat | 35° | 5.8 | A higher-energy, more flexible conformation. |

| Boat | 0° | 7.2 | Generally unstable due to flagpole interactions. |

Reaction Pathway Simulations and Mechanistic Insights for this compound

Computational chemistry allows for the simulation of chemical reaction pathways, providing detailed mechanistic insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies could elucidate the mechanisms of its synthesis or degradation.

For instance, a study on the reaction of piperazine with OH radicals used quantum chemistry to determine that the reaction proceeds via both C-H and N-H abstraction, leading to different products. jksus.org Similar investigations for this compound could predict its atmospheric degradation pathways or its reactivity in various chemical environments.

A key application would be in understanding its role in processes like CO2 capture. Quantum chemical studies on 2,5-disubstituted piperazines have shown that the substitution of electron-withdrawing or donating groups significantly impacts the stability of the carbamate (B1207046) formed upon reaction with CO2. nih.gov A similar study on the 2,3-isomer would involve calculating the transition state energies for carbamate formation and hydrolysis, revealing the kinetics and thermodynamics of the process.

Hypothetical Reaction Energy Profile: N-protonation

This table shows a simplified, representative energy profile for the first protonation step of this compound in an aqueous environment, a key step in its acid-base chemistry.

| Reaction Step | Species | Calculated ΔG (kcal/mol) | Description |

| 1 | Reactants (Molecule + H3O+) | 0.0 | Initial state in solution. |

| 2 | Transition State | +3.5 | Energy barrier for proton transfer. |

| 3 | Products (Protonated Molecule + H2O) | -9.8 | Thermodynamically favorable protonation. |

Computational Predictions of Chemical Behavior and Interactions

Building on the foundational electronic and structural analyses, computational models can predict a wide range of chemical behaviors and intermolecular interactions.

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, such as water. These simulations would reveal information about its solvation shell, the dynamics of intramolecular and intermolecular hydrogen bonds, and its diffusion characteristics.

Furthermore, if this compound were being investigated for a specific application, such as a ligand for a protein, molecular docking simulations could predict its binding affinity and preferred binding pose within the protein's active site. mdpi.com Such studies are a cornerstone of computer-aided drug design and could identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.

Predicted Physicochemical and Interaction Properties

The following table summarizes key properties of this compound that can be predicted through computational modeling.

| Predicted Property | Computational Method | Predicted Value/Insight | Relevance |

| Aqueous Solubility (LogS) | QSPR Models | -0.5 to 0.5 | Predicts how well the compound dissolves in water. |

| pKa | DFT with Solvation Model | pKa1 ≈ 6.5, pKa2 ≈ 9.0 | Predicts the protonation state at different pH values. nih.gov |

| Binding Affinity (Hypothetical Target) | Molecular Docking | -6.5 kcal/mol | Estimates the strength of interaction with a biological target. mdpi.com |

| Radial Distribution Function (g(r)) | Molecular Dynamics | Peak at 2.8 Å for N-H···O(water) | Describes the structure of the solvent around the molecule. |

Future Research Directions and Emerging Trends for 2,3 Piperazinediethanol

Unexplored Synthetic Avenues for 2,3-Piperazinediethanol

The primary hurdle in investigating this compound is the absence of established, high-yield synthetic pathways. Future research must focus on developing stereoselective methods to access this molecule and its various isomers (cis/trans enantiomeric pairs).

Biocatalytic Synthesis : A significant emerging trend in chemical synthesis is the use of enzymes to create complex chiral molecules. mdpi.com Biocatalysis could offer a direct route to enantiomerically pure this compound. For instance, engineered imine reductases (IREDs) or aminotransferases could be employed on a suitable diketone or amino-ketone precursor. uni-greifswald.de Furthermore, lipase-catalyzed reactions, which have been successfully used for synthesizing other piperidine (B6355638) derivatives, could be explored for the kinetic resolution of a racemic mixture of this compound or its precursors, providing access to specific stereoisomers. rsc.org

Asymmetric Cycloaddition Reactions : Cycloaddition strategies are powerful tools for constructing heterocyclic rings. vulcanchem.com Developing a [3+2] or other cycloaddition protocol using chiral catalysts could be a viable route. This might involve the reaction of a suitably activated ethylene (B1197577) diamine derivative with a chiral C2-synthon bearing the protected diethanol moiety.

Modification of Existing Piperazine (B1678402) Syntheses : Established methods for synthesizing substituted piperazines could be adapted. For example, the reaction between piperazine and glyoxal (B1671930) is known to produce 1,2-bis(piperazinyl)ethanediol. google.com A conceptually related, intramolecular approach starting from a highly functionalized diamine precursor could be envisioned. Similarly, synthetic routes for complex piperazine-containing drugs, which utilize methods like the Buchwald-Hartwig or Chan-Lam couplings, could be retrospectively analyzed to devise pathways for creating the necessary precursors for this compound. mdpi.comacs.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors | Key Advantages | Foreseeable Challenges |

| Biocatalysis | Diketo-piperazine derivatives, amino-ketone precursors | High stereoselectivity, environmentally benign conditions. mdpi.com | Enzyme discovery and engineering, substrate specificity. |

| Asymmetric Cycloaddition | Chiral C2 synthons, activated diamines | High control over ring formation and stereochemistry. | Catalyst development, multi-step synthesis of precursors. |

| Adapted Piperazine Synthesis | Functionalized diamines, glyoxal-like synthons | Leverages existing knowledge of piperazine chemistry. | Control of side reactions, purification of isomers. |

Novel Applications Beyond Current Research Paradigms

While direct applications are unknown, the unique structure of this compound suggests several novel uses that diverge from its 1,4-isomer.

Advanced Polymer Development : 1,4-Piperazinediethanol (B89762) is a known chain extender in polyurethane synthesis. researchgate.netresearchgate.net The 2,3-isomer, with its vicinal diol structure and defined stereochemistry, could be used to create novel polymers. The proximity of the hydroxyl groups could lead to polymers with different hydrogen-bonding networks, altering their mechanical properties, thermal stability, and degradation profiles. This could be particularly relevant in the field of biodegradable shape-memory polymers, where piperazine moieties have already been investigated. researchgate.net

Chiral Ligands for Asymmetric Catalysis : The C2-symmetry of the trans-isomers of this compound makes it an ideal candidate for a chiral ligand scaffold. The two hydroxyl groups and two nitrogen atoms provide four coordination points, making it a potentially powerful tetradentate ligand for transition metals. Such metal complexes could be explored as catalysts in asymmetric synthesis, an area where novel chiral ligands are in constant demand.

Medicinal Chemistry Scaffolds : Piperazine derivatives are ubiquitous in drug discovery, with applications as anticancer, anti-inflammatory, and neuroprotective agents. ontosight.ainih.govontosight.ai The rigid, chiral core of this compound provides a unique three-dimensional framework for building new pharmacologically active molecules. Its stereoisomers could exhibit differential binding to biological targets like kinases or G-protein coupled receptors, potentially leading to drugs with higher potency and selectivity. smolecule.com

Integration with Emerging Chemical Technologies

To accelerate research, the study of this compound should be integrated with modern chemical technologies.

Computational Chemistry and In Silico Screening : Before embarking on challenging syntheses, computational tools can predict the properties and potential applications of the different stereoisomers of this compound. Molecular docking studies, similar to those used for evaluating other piperazine-based inhibitors, can assess the binding affinity of virtual derivatives to various enzyme active sites. nih.gov Density functional theory (DFT) calculations can predict the coordination geometry of its metal complexes, guiding the design of new catalysts.

High-Throughput Synthesis and Screening : Once a viable synthetic route is established, high-throughput techniques can be used to quickly generate a library of derivatives by modifying the hydroxyl or amine functionalities. These libraries can then be rapidly screened for biological activity or material properties, accelerating the discovery of useful applications.

Flow Chemistry : Continuous flow reactors offer enhanced control over reaction parameters like temperature, pressure, and mixing, often leading to higher yields and purity compared to batch processing. For a multi-step, stereoselective synthesis of a novel compound like this compound, flow chemistry could be instrumental in optimizing reaction conditions and enabling safer, more scalable production.

Challenges and Opportunities in this compound Research

The path to unlocking the potential of this compound is paved with both significant challenges and compelling opportunities.

Challenges:

Stereocontrolled Synthesis : The greatest challenge is the development of a robust and scalable synthesis that can selectively produce each of the stereoisomers. The adjacent functional groups may lead to undesired side reactions, such as intramolecular cyclization.

Purification and Characterization : Separating the four potential stereoisomers will likely require advanced chiral chromatography techniques. Furthermore, as a novel compound, a complete characterization using NMR, IR, and mass spectrometry will be required to build a reference database. nih.gov

Chemical Instability : The proximity of the hydroxyl and amine groups might lead to unexpected reactivity or degradation pathways under certain conditions, which must be thoroughly investigated.

Opportunities:

Access to Novel Chemical Space : The core opportunity lies in the novelty of the molecular architecture. This compound provides access to a new family of chiral building blocks that are not currently available.

Stereochemistry-Driven Properties : The presence of two chiral centers is a distinct advantage. The different isomers are expected to have unique properties, from how they interact with biological systems to the kind of polymeric materials they form. This opens up the possibility of fine-tuning a material's or a drug's properties by selecting the appropriate stereoisomer.

New Frontiers in Materials and Medicine : The potential to create new classes of polymers with tailored properties, develop highly effective asymmetric catalysts, and design next-generation therapeutics makes the pursuit of this compound a scientifically rewarding endeavor. researchgate.netontosight.ai Its derivatives could find use in applications ranging from nanocomposites to supramolecular assemblies. smolecule.com

Q & A

Q. What are the critical physical and toxicological properties of 1,4-Piperazinediethanol for laboratory handling?

Answer:

- Physical Properties (from CRC Handbook ):

- Molecular formula: C₈H₁₈N₂O₂

- Molecular weight: 174.24 g/mol

- Density: 1.509 g/cm³

- Boiling point: 217–220°C (dec.)

- Solubility: Highly hydrophilic due to hydroxyl and tertiary amine groups.

- Toxicology (from hazard assessment ):

- Oral LD₅₀: >2,000 mg/kg (low acute toxicity)

- Mutagenicity: Negative in regressive mutation tests.

Methodological Note: Always use fume hoods for synthesis due to potential amine volatility. Toxicity testing should follow OECD guidelines for consistency.

Q. How can researchers synthesize piperazinediethanol derivatives, and what purification methods are recommended?

Answer:

- Synthetic Routes (adapted from piperazine-based methodologies ):

- Nucleophilic substitution: React piperazine with ethylene oxide or chloroethanol under basic conditions (e.g., K₂CO₃ in DMF).

- Purification: Use normal-phase chromatography (e.g., silica gel with 10% methanol/0.1% ammonium hydroxide) to isolate the product.

- Optimization Tips:

- Monitor reaction progress via TLC (Rf ~0.3 in methanol/CH₂Cl₂ 1:9).

- Lyophilize the final product to remove residual solvents.

Advanced Research Questions

Q. How can 1,4-Piperazinediethanol be integrated into functional polymers for biomedical applications?

Answer:

- Case Study (PAOX Polymer ):

- Synthesis: Covalently incorporate 1,4-Piperazinediethanol into a poly(amino oxalate) (PAOX) backbone via condensation polymerization.

- Functional Advantages:

- Hydrophilicity and cationic charge enhance cytosolic drug delivery.

- Demonstrated anti-inflammatory activity in RAW 264.7 macrophage models.

- Characterization:

- Use FTIR to confirm ester/amide linkages (1,720 cm⁻¹ for carbonyl).

- Evaluate nanoparticle size via dynamic light scattering (DLS).

Q. What strategies resolve contradictions in reported physical data for piperazinediethanol derivatives?

Answer:

- Common Discrepancies: Variations in boiling points or solubility due to impurities or isomerism.

- Resolution Methods:

- Cross-validation: Compare data from CRC Handbook with recent studies using HPLC-UV (>95% purity threshold).

- Isomer-Specific Analysis: Use ¹H-NMR to distinguish between 1,4- and 2,3-isomers (e.g., coupling patterns for adjacent hydroxyl groups).

- Thermogravimetric Analysis (TGA): Confirm decomposition temperatures to verify thermal stability claims.

Q. How can researchers assess the biocompatibility of piperazinediethanol-containing polymers?

Answer:

- In Vitro Testing (adapted from ):

- Cytotoxicity: Use MTT assays on HEK-293 or RAW 264.7 cells (IC₅₀ >100 µg/mL indicates low toxicity).

- Anti-Inflammatory Activity: Measure TNF-α suppression via ELISA in LPS-induced macrophages.

- In Vivo Considerations:

- Conduct acute toxicity studies in rodent models per ISO 10993-11 guidelines.

Q. What analytical techniques are critical for characterizing piperazinediethanol derivatives?

Answer:

- Structural Confirmation:

- ¹H/¹³C-NMR: Identify hydroxyl (-OH, δ 1.5–2.5 ppm) and piperazine protons (δ 2.5–3.5 ppm).

- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., m/z 175.1 for [M+H]⁺).

- Purity Assessment:

- HPLC with UV detection (λ = 254 nm) and C18 columns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.